molecular formula C10H20ClNO3 B1421879 Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate hydrochloride CAS No. 1308650-34-1

Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate hydrochloride

Cat. No.: B1421879
CAS No.: 1308650-34-1
M. Wt: 237.72 g/mol
InChI Key: BQDQXAITRXRSBZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate hydrochloride is a chemical compound supplied for laboratory research purposes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Chemical Identifiers: • CAS Number: 1308650-34-1 • Molecular Formula: C 10 H 20 ClNO 3 • Molecular Weight: 238 Da • Related Base Compound CAS: 1251370-43-0 Structurally, this molecule is an ester derivative, featuring a methyl ester group and a primary amine group, which is supplied as a stable hydrochloride salt . The compound also contains a tetrahydropyran (oxan-4-yl) ring, a feature common in medicinal chemistry for its potential to influence the pharmacokinetic properties of a molecule . Compounds with similar structures, such as the ethyl ester analog, are noted to serve as valuable intermediates in organic synthesis . Researchers can utilize this molecule as a versatile building block for the synthesis of more complex compounds, particularly in the development of pharmaceutical candidates and other fine chemicals.

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-(oxan-4-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3.ClH/c1-13-10(12)9(7-11)6-8-2-4-14-5-3-8;/h8-9H,2-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDQXAITRXRSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCOCC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308650-34-1
Record name methyl 3-amino-2-[(oxan-4-yl)methyl]propanoate hydrochloride
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Preparation Methods

Condensation and Nucleophilic Substitution Approaches

The most common synthetic approach involves the nucleophilic substitution of a suitable precursor with an oxan-4-ylmethylamine derivative. The general pathway includes:

  • Starting Material: A protected or activated form of a propanoic acid derivative, such as methyl 2-bromo-3-oxan-4-ylpropanoate or methyl 2-chloro-3-oxan-4-ylpropanoate.
  • Reaction: Nucleophilic attack by oxan-4-ylmethylamine on the halogenated intermediate under basic conditions, facilitating substitution at the electrophilic carbon.
  • Conditions: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with bases such as potassium carbonate or sodium hydride to deprotonate the amine and enhance nucleophilicity.

Reductive Amination

An alternative route involves reductive amination:

  • Step 1: Condensation of an aldehyde or ketone derivative with oxan-4-ylmethylamine.
  • Step 2: Reduction of the imine intermediate using reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4).
  • Outcome: Formation of the amino ester with the oxan-4-ylmethyl substituent.

Esterification and Functional Group Transformations

  • Esterification: The carboxylic acid or acid derivative can be esterified using methanol and acid catalysts (e.g., sulfuric acid) to form methyl esters.
  • Post-synthesis modifications: Hydrolysis or further functionalization can be performed to refine the compound's structure.

Industrial and Laboratory-Scale Methods

Large-Scale Synthesis

  • Use of continuous flow reactors allows for controlled temperature and reaction time, improving yield and purity.
  • Catalytic processes involving transition metals (e.g., palladium or copper catalysts) facilitate coupling reactions, especially in forming C-N bonds.

Purification Techniques

  • Crystallization from suitable solvents (e.g., ethanol, ethyl acetate) to isolate the product.
  • High-performance liquid chromatography (HPLC) for achieving pharmaceutical-grade purity.

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reagents & Conditions Advantages Limitations
Nucleophilic substitution Methyl halide derivatives (e.g., methyl 2-bromo-3-oxan-4-ylpropanoate) Oxan-4-ylmethylamine, base (K2CO3), polar aprotic solvent High yield, straightforward Requires halogenated intermediates
Reductive amination Aldehydes/ketones + oxan-4-ylmethylamine NaBH3CN or NaBH4, acid catalyst Mild conditions, versatile Possible over-reduction
Esterification Carboxylic acids + methanol Sulfuric acid catalyst Efficient for ester formation Needs subsequent hydrolysis for free acid

Research Findings and Notes

  • Patents : US patent US20210094954A1 describes a synthesis involving condensation and subsequent functionalization, emphasizing high-yield pathways suitable for industrial production.
  • Literature Data : Synthesis methods reported in recent publications focus on nucleophilic substitution of halogenated intermediates with amino derivatives, optimized for purity and yield.
  • Reaction Conditions : Typically performed at temperatures ranging from room temperature to 80°C, with reaction times varying from a few hours to overnight, depending on the method.

Additional Considerations

  • Hydrochloride Salt Formation : Post-synthesis, the free base is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol or ethyl acetate) to produce the hydrochloride salt, which enhances stability and solubility.
  • Yield Optimization : Use of excess amine or coupling reagents, along with controlled temperature, can improve yields.
  • Safety and Environmental Aspects : Reactions involving halogenated intermediates require careful handling and waste management due to potential toxicity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxane ring provides stability and enhances the compound’s ability to interact with various enzymes and receptors.

Comparison with Similar Compounds

Substituent Group Analysis

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate HCl Oxan-4-ylmethyl (tetrahydropyran) C₉H₁₈ClNO₃ 223.7 1305711-83-4 Reference compound; cyclic ether substituent
Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate diHCl 1-Methylpyrazol-4-ylmethyl C₁₀H₁₈Cl₂N₃O₂ 273.76 1305712-50-8 Aromatic heterocycle (pyrazole); dihydrochloride salt
Methyl 3-amino-2-(4-chlorophenyl)propanoate HCl 4-Chlorophenyl C₉H₁₁Cl₂NO₂ 244.1 1001180-63-7 Aromatic substituent; higher Cl content
Methyl 3-amino-2-(cyclopropylmethyl)propanoate HCl Cyclopropylmethyl C₈H₁₆ClNO₂ 193.67 1311313-63-9 Aliphatic cyclopropane; lower molecular weight
Methyl 3-amino-2-(oxolan-3-yl)propanoate Oxolan-3-yl (tetrahydrofuran) C₈H₁₅NO₃ 173.21 EN300-70317 Smaller cyclic ether (tetrahydrofuran)
Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate HCl 4-Ethoxyphenylmethyl C₁₃H₂₀ClNO₃ 273.76 1211643-55-8 Ethoxy-aromatic substituent; higher lipophilicity

Physicochemical and Hazard Profiles

Solubility and Stability

  • The oxan-4-ylmethyl group in the target compound enhances solubility in polar solvents compared to purely aliphatic substituents (e.g., cyclopropylmethyl) due to the oxygen atom in the tetrahydropyran ring .
  • The pyrazole derivative (CAS: 1305712-50-8) may exhibit lower thermal stability due to its aromatic heterocycle, though data on melting/boiling points are unavailable .

Hazard Comparison The target compound’s hazards (H315, H319, H335) are comparable to other hydrochlorides in this class, though the 4-chlorophenyl variant (CAS: 1001180-63-7) lacks explicit hazard data despite higher chlorine content .

Biological Activity

Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural features, including an oxane ring and an amino group. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C₁₀H₂₀ClNO₃
  • Molecular Weight : 237.72 g/mol
  • Structure : The compound features an oxan-4-ylmethyl group along with an amino group, which contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
  • Enzyme Interaction : The compound shows potential in modulating enzyme activity, which can be pivotal in drug design and therapeutic applications.
  • Receptor Binding : Its structural features allow it to interact with specific receptors, potentially leading to various physiological effects.

Biological Activity

Preliminary studies indicate that this compound exhibits a range of biological activities:

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Methyl 3-amino-2-hydroxypropanoate hydrochlorideHydroxyl group instead of oxanePotentially different biological activity
Methyl 2-amino-3-methylbutanoate hydrochlorideBranched chain structureDifferent steric effects on reactivity
Ethyl 3-amino-2-(oxan-4-ylmethyl)propanoateEthyl group instead of methylVarying solubility and reactivity

This compound's oxane ring structure may impart distinct properties compared to these similar compounds, potentially enhancing its biological activity and utility in research.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Testing : Initial assays have shown promising results against specific bacterial strains, warranting further exploration into its mechanism and efficacy as an antimicrobial agent.
  • Fluorescence-Based Assays : The compound's derivatives have been tested in bioassays, demonstrating their utility in studying molecular interactions within biological systems.
  • In Vitro Anticancer Activity : Although direct studies on this compound are scarce, similar structures have been evaluated for their anticancer potential against various cell lines, suggesting that this compound may also exhibit such properties .

Q & A

Q. What are the established synthetic routes for Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate hydrochloride?

The synthesis typically involves multi-step reactions starting with functionalized oxane derivatives. For example, a common approach includes:

  • Step 1 : Reacting oxan-4-ylmethanol with a protected amino acid ester to form the oxane-methylpropanoate backbone.
  • Step 2 : Deprotection of the amino group followed by hydrochlorination to yield the final compound.
    A literature-based method recrystallizes intermediates from chloroform-methanol mixtures to obtain high-purity crystals for structural validation . Contamination risks during synthesis necessitate rigorous purification via column chromatography or recrystallization.

Q. Which analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of the oxane ring and propanoate group .
  • NMR spectroscopy : ¹H and ¹³C NMR validate the presence of the oxan-4-ylmethyl group (δ ~1.5–3.5 ppm for methylene protons) and the ester moiety (δ ~3.7 ppm for methoxy protons) .
  • HPLC-MS : Ensures purity (>95%) and identifies trace impurities, such as unreacted intermediates or byproducts like de-esterified derivatives .

Q. What are the recommended safety protocols for handling this compound?

  • Engineering controls : Use fume hoods to limit airborne exposure, as inhalation risks are noted for structurally similar amino acid esters .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Contaminated clothing must be removed immediately and decontaminated .
  • Emergency measures : Eye wash stations and emergency showers must be accessible. In case of accidental exposure, wash affected areas for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition assays) may arise from:

  • Variability in enantiomeric purity : Chiral HPLC or polarimetry should confirm the absence of racemic mixtures, which can skew IC50 values .
  • Solvent effects : Test activity in multiple solvents (e.g., DMSO vs. aqueous buffers) to assess solubility-driven artifacts. For example, AChE/BChE inhibition studies show IC50 differences of up to 10× depending on solvent polarity .
  • Batch-to-batch variability : Implement strict quality control via NMR and elemental analysis to ensure consistency in synthetic batches .

Q. What strategies optimize the compound’s stability in long-term storage?

  • Temperature control : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group. Room-temperature storage leads to ~5% degradation over 6 months .
  • Lyophilization : For aqueous solutions, lyophilize the compound and reconstitute in anhydrous solvents (e.g., dry DMF) to extend shelf life .
  • Stabilizers : Add antioxidants like BHT (0.01% w/v) to mitigate oxidative degradation of the tertiary amine group .

Q. How is this compound utilized in drug discovery pipelines?

  • Intermediate for prodrugs : The ester group is hydrolyzed in vivo to release active carboxylic acid derivatives, enhancing bioavailability. For example, it serves as a precursor to neuroactive agents targeting ion channels .
  • Enzyme inhibitor scaffolds : Structural analogs (e.g., AChE/BChE-IN-3 hydrochloride) demonstrate dual inhibitory activity, with IC50 values of 0.383 μM (eqBChE) and 6.08 μM (elAChE) .
  • Peptide mimetics : The oxane ring mimics proline’s conformational rigidity, enabling design of protease-resistant peptide analogs .

Q. What advanced analytical methods quantify trace impurities in this compound?

  • LC-QTOF-MS : Detects impurities at <0.1% levels, such as methyl 3-amino-2-(oxan-4-ylmethyl)propanoate (dehydrochlorinated form) or oxane-ring-opened byproducts .
  • Elemental analysis : Validates stoichiometric Cl⁻ content (theoretical: ~12.5%) to confirm hydrochloride salt integrity .
  • Thermogravimetric analysis (TGA) : Assesses hygroscopicity, which can alter solubility and reactivity in kinetic studies .

Methodological Notes

  • Synthetic troubleshooting : Low yields (<40%) often result from incomplete oxane-methylation. Optimize reaction time (≥12 hrs) and use excess oxan-4-ylmethanol (1.5 eq.) .
  • Bioassay design : Include positive controls (e.g., rivastigmine for AChE inhibition) and validate results across ≥3 independent replicates to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate hydrochloride
Reactant of Route 2
Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate hydrochloride

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